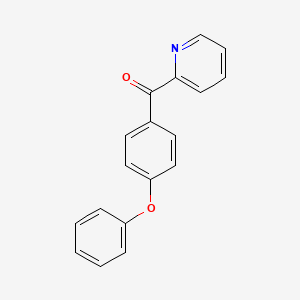

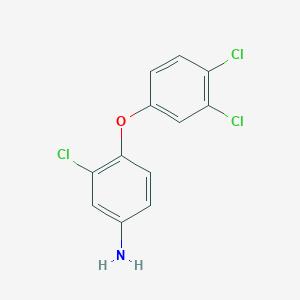

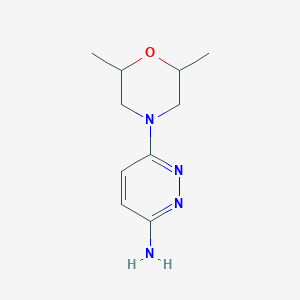

![molecular formula C15H15N3O2 B1321764 N-[4-(Acetylamino)phenyl]-4-aminobenzamide CAS No. 74441-07-9](/img/structure/B1321764.png)

N-[4-(Acetylamino)phenyl]-4-aminobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(Acetylamino)phenyl]-4-aminobenzamide is a compound that falls within the category of benzamides, which are known for their diverse biological activities. The compound's structure suggests potential pharmacological properties, as indicated by research on similar benzamide derivatives. For instance, some 4-aminobenzamides have been evaluated for anticonvulsant effects and showed promising results . Moreover, benzamide derivatives have been synthesized and assessed for their memory-enhancing capabilities and acetylcholinesterase-inhibiting activity . These findings highlight the significance of benzamide compounds in medicinal chemistry.

Synthesis Analysis

The synthesis of benzamide derivatives often involves multiple steps, including acetylation, reduction, and hydrolysis. For example, the enantioselective synthesis of related compounds has been achieved starting from enantiopure enaminones, followed by N-acetylation, single electron-transfer reduction, and thermolysis to yield cyclopentene derivatives . Such synthetic routes are crucial for producing compounds with the desired stereochemistry and functional groups necessary for biological activity.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an acetylamino group attached to a benzene ring, which is a common feature in many biologically active compounds. The structure-property relationship of these compounds can be studied using various spectroscopic methods and X-ray diffraction, as demonstrated by the synthesis and characterization of a chloro-N-phenylbenzamide derivative . The molecular structure is often stabilized by intramolecular interactions such as hydrogen bonding and pi-pi conjugation.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which are essential for their biological activity. For instance, the introduction of N-phenyl substitutions in aminostilbenes, a related class of compounds, has been shown to enhance fluorescence and affect photochemical behavior . These reactions and modifications can significantly alter the physical and chemical properties of the compounds, influencing their pharmacological potential.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for the compound's bioavailability and efficacy as a drug. For example, the designed inhibitor for the influenza virus neuraminidase, a benzamide derivative, exhibits specific physical properties due to its molecular conformation and intermolecular hydrogen bonding . Understanding these properties is essential for the development of new therapeutic agents.

Aplicaciones Científicas De Investigación

1. Anticonvulsant Properties

- N-[4-(Acetylamino)phenyl]-4-aminobenzamide and its analogues have demonstrated anticonvulsant activities. Notably, Ameltolide®, an analogue of this compound, showed potent anticonvulsant effects, particularly after its inactivation by metabolic N-acetylation (Afolabi & Okolie, 2013). Further studies on related compounds also reported significant anticonvulsant activity, highlighting the potential of these compounds in the treatment of epilepsy and seizures (Clark et al., 1984).

2. Inhibition of Histone Deacetylase

- N-acetyldinaline, a variant of N-[4-(Acetylamino)phenyl]-4-aminobenzamide, has been identified as a histone deacetylase (HDAC) inhibitor. It induces histone hyperacetylation in HCT-8 colon carcinoma cells, suggesting its potential role in cancer treatment and the modulation of gene expression (Kraker et al., 2003).

3. Application in Biodegradation Studies

- Studies on the biodegradation of acifluorfen, a herbicide, showed the reduction of this compound to aminoacifluorfen, which further transforms into compounds including 4-(acetylamino)benzoic acid. This indicates the role of N-[4-(Acetylamino)phenyl]-4-aminobenzamide in environmental science, particularly in understanding the degradation pathways of synthetic compounds (Gennari et al., 1994).

4. Synthesis and Characterization Studies

- Research into the synthesis and characterization of novel aromatic polyimides included the use of derivatives of N-[4-(Acetylamino)phenyl]-4-aminobenzamide. These studies are crucial in the development of new materials with potential applications in various industries (Butt et al., 2005).

5. Antibacterial Evaluation

- New series of derivatives containing the N-[4-(Acetylamino)phenyl]-4-aminobenzamide structure were synthesized and evaluated for antibacterial properties. These studies contribute to the development of new antimicrobial agents and broaden our understanding of the structure-activity relationship in drug discovery (Ravichandiran et al., 2015).

Propiedades

IUPAC Name |

N-(4-acetamidophenyl)-4-aminobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-10(19)17-13-6-8-14(9-7-13)18-15(20)11-2-4-12(16)5-3-11/h2-9H,16H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVHXOPGYRZSFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801268580 |

Source

|

| Record name | N-[4-(Acetylamino)phenyl]-4-aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(Acetylamino)phenyl]-4-aminobenzamide | |

CAS RN |

74441-07-9 |

Source

|

| Record name | N-[4-(Acetylamino)phenyl]-4-aminobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74441-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(Acetylamino)phenyl]-4-aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

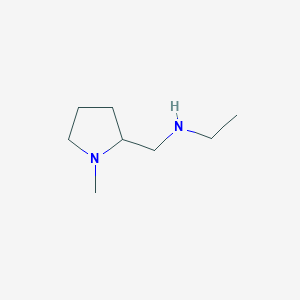

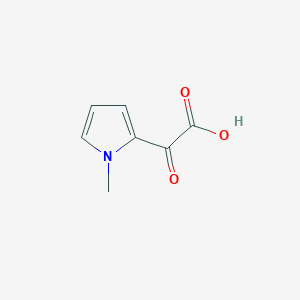

![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)

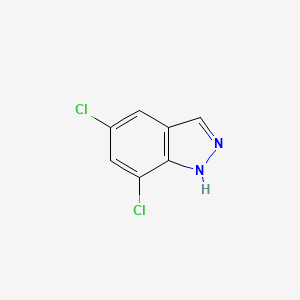

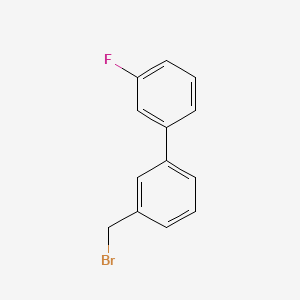

![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)

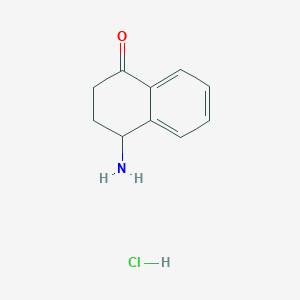

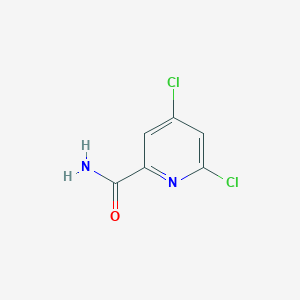

![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)

![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)

![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)